molecular formula C7H13NO B12835766 Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole

Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole

Cat. No.: B12835766
M. Wt: 127.18 g/mol
InChI Key: DQEFFFJNBUDCCH-BQBZGAKWSA-N
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Description

Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole is a heterocyclic compound that features a fused pyrrole and pyran ring system

Chemical Reactions Analysis

Types of Reactions

Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole nitrogen or the pyran oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrrole and pyran derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ring fusion and the potential for diverse functionalization.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m0/s1

InChI Key

DQEFFFJNBUDCCH-BQBZGAKWSA-N

Isomeric SMILES

C1COC[C@H]2[C@@H]1CNC2

Canonical SMILES

C1COCC2C1CNC2

Origin of Product

United States

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